![molecular formula C20H21ClN6O B6531635 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-98-0](/img/structure/B6531635.png)
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (hereafter referred to as 3CBP-6DMPP) is a novel, small molecule compound that has recently been developed as a potential therapeutic agent for a variety of diseases and disorders. 3CBP-6DMPP has been studied extensively in both in vitro and in vivo models, and has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-tumor properties. In addition, 3CBP-6DMPP has been shown to possess a number of biochemical and physiological effects, including modulation of intracellular signaling pathways and transcriptional regulation.
Applications De Recherche Scientifique
3CBP-6DMPP has been studied extensively in both in vitro and in vivo models, and has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-tumor properties. In addition, 3CBP-6DMPP has been shown to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation.
Mécanisme D'action
The mechanism of action of 3CBP-6DMPP is not yet fully understood. However, it is believed to act through a variety of mechanisms, including modulation of intracellular signaling pathways and transcriptional regulation. In particular, 3CBP-6DMPP has been shown to modulate the activity of the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation.
Biochemical and Physiological Effects
3CBP-6DMPP has been shown to possess a range of biochemical and physiological effects. In particular, 3CBP-6DMPP has been shown to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation. In addition, 3CBP-6DMPP has been shown to possess anti-inflammatory, anti-apoptotic, and anti-tumor properties, as well as to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3CBP-6DMPP in laboratory experiments is its ability to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation. In addition, 3CBP-6DMPP has been shown to possess anti-inflammatory, anti-apoptotic, and anti-tumor properties, as well as to induce cell cycle arrest and apoptosis in cancer cells. However, one of the main limitations of using 3CBP-6DMPP in laboratory experiments is that the exact mechanism of action of the compound is not yet fully understood.
Orientations Futures
Given the promising results of 3CBP-6DMPP in laboratory experiments, there are a number of potential future directions for research. These include further studies to elucidate the exact mechanism of action of 3CBP-6DMPP, as well as studies to assess the efficacy of 3CBP-6DMPP in preclinical and clinical trials. In addition, further studies are needed to explore the potential therapeutic applications of 3CBP-6DMPP in a variety of diseases and disorders. Finally, further research is needed to explore the potential toxicological and pharmacokinetic properties of 3CBP-6DMPP.
Méthodes De Synthèse
The synthesis of 3CBP-6DMPP involves the three-step reaction of 3-chlorobenzoyl piperazine, 3,5-dimethyl-1H-pyrazol-1-yl pyridazine, and N-hydroxysuccinimide. In the first step, the 3-chlorobenzoyl piperazine is reacted with the N-hydroxysuccinimide to form an intermediate product, which is then reacted with the 3,5-dimethyl-1H-pyrazol-1-yl pyridazine in the second step to form the desired 3CBP-6DMPP. The final step involves the removal of the N-hydroxysuccinimide by-product and the purification of the 3CBP-6DMPP.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-14-12-15(2)27(24-14)19-7-6-18(22-23-19)25-8-10-26(11-9-25)20(28)16-4-3-5-17(21)13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNNEMHDMCNANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.